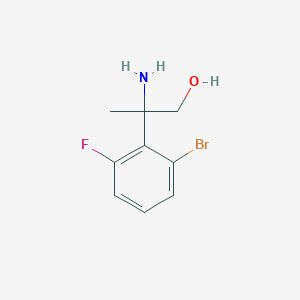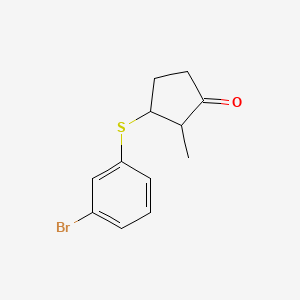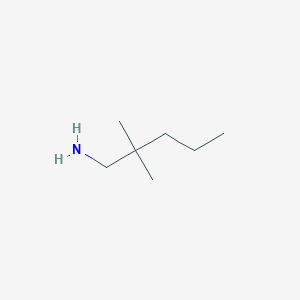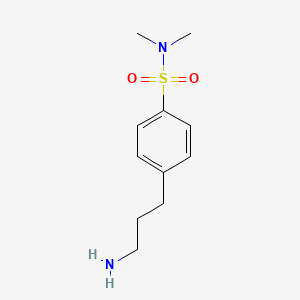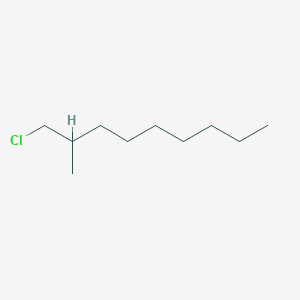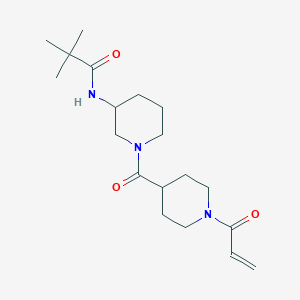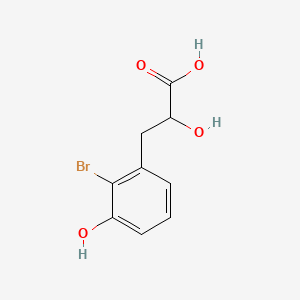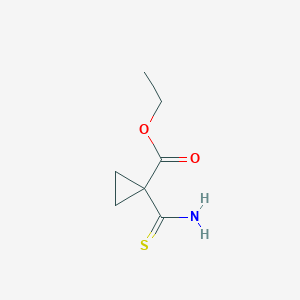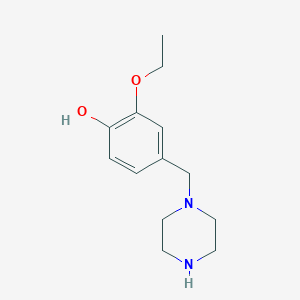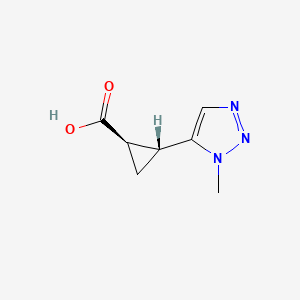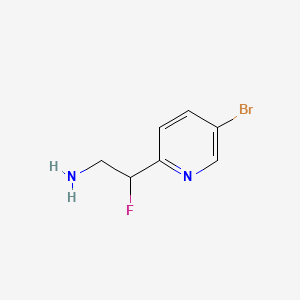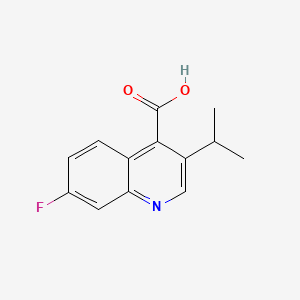
7-Fluoro-3-isopropylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-isopropylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-isopropylquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-isopropylaniline and 2-fluorobenzoyl chloride.
Formation of Intermediate: The reaction between 3-isopropylaniline and 2-fluorobenzoyl chloride under basic conditions (e.g., using a base like triethylamine) leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst (e.g., a Lewis acid like aluminum chloride) to form the quinoline ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
7-Fluoro-3-isopropylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The fluorine atom at the 7-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol or quinoline-4-aldehyde .
科学研究应用
7-Fluoro-3-isopropylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 7-Fluoro-3-isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The quinoline ring structure allows the compound to intercalate into DNA, disrupting DNA replication and transcription processes.
相似化合物的比较
Similar Compounds
7-Fluoroquinoline-4-carboxylic acid: Similar structure but lacks the isopropyl group at the 3-position.
3-Isopropylquinoline-4-carboxylic acid: Similar structure but lacks the fluorine atom at the 7-position.
Quinoline-4-carboxylic acid: The parent compound without the fluorine and isopropyl substituents.
Uniqueness
7-Fluoro-3-isopropylquinoline-4-carboxylic acid is unique due to the presence of both the fluorine atom at the 7-position and the isopropyl group at the 3-position. These substituents confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications .
属性
分子式 |
C13H12FNO2 |
|---|---|
分子量 |
233.24 g/mol |
IUPAC 名称 |
7-fluoro-3-propan-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12FNO2/c1-7(2)10-6-15-11-5-8(14)3-4-9(11)12(10)13(16)17/h3-7H,1-2H3,(H,16,17) |
InChI 键 |
UVLYMTADZPYIIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CN=C2C=C(C=CC2=C1C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)

